[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
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Overview
Description
[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a complex organic compound that features multiple bromine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate typically involves multiple steps:
Bromination: The initial step involves the bromination of naphthalene to introduce bromine atoms at specific positions.
Acetylation: The brominated naphthalene is then acetylated to form 2-(4-bromonaphthalen-1-yl)acetyl.
Hydrazone Formation: The acetylated product is reacted with hydrazine to form the hydrazone derivative.
Condensation: The hydrazone derivative undergoes condensation with 2,4-dibromo-6-formylphenyl furan-2-carboxylate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the carbonyl groups and the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or alkanes.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its fluorescent properties.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple bromine atoms and the furan ring can facilitate binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibromonaphthalene
- 2,4-dibromophenyl furan-2-carboxylate
Uniqueness
What sets [2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate apart is its unique combination of a furan ring and multiple bromine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3N2O4/c25-16-10-15(23(20(27)12-16)33-24(31)21-6-3-9-32-21)13-28-29-22(30)11-14-7-8-19(26)18-5-2-1-4-17(14)18/h1-10,12-13H,11H2,(H,29,30)/b28-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXQEVZWVPRAG-XODNFHPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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